Cas no 1211521-17-3 (1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one)

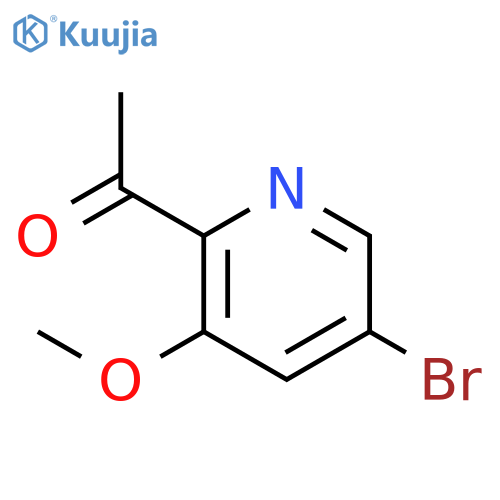

1211521-17-3 structure

商品名:1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one

1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

- 1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one

- 1211521-17-3

- DS-18758

- MFCD18261722

- SCHEMBL21605545

- CS-0144057

- AKOS027393631

- O10302

- DB-161531

- FB143245

-

- MDL: MFCD18261722

- インチ: InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3

- InChIKey: YNEBOMXZZRMZEK-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C=C(C=N1)Br)OC

計算された属性

- せいみつぶんしりょう: 228.97384g/mol

- どういたいしつりょう: 228.97384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 39.2Ų

1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150402-1G |

1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one |

1211521-17-3 | 97% | 1g |

¥ 2,362.00 | 2023-04-06 | |

| TRC | B283770-250mg |

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |

1211521-17-3 | 250mg |

$ 580.00 | 2022-06-07 | ||

| TRC | B283770-500mg |

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |

1211521-17-3 | 500mg |

$ 925.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1318174-500MG |

1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one |

1211521-17-3 | 97% | 500mg |

$255 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150402-250MG |

1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one |

1211521-17-3 | 97% | 250MG |

¥ 877.00 | 2023-04-06 | |

| eNovation Chemicals LLC | Y1318174-1G |

1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one |

1211521-17-3 | 97% | 1g |

$140 | 2024-05-23 | |

| Ambeed | A216064-100mg |

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |

1211521-17-3 | 95% | 100mg |

$21.0 | 2024-04-25 | |

| Aaron | AR01DMV5-100mg |

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |

1211521-17-3 | 95% | 100mg |

$19.00 | 2025-02-12 | |

| Aaron | AR01DMV5-5g |

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |

1211521-17-3 | 95% | 5g |

$299.00 | 2025-02-12 | |

| 1PlusChem | 1P01DMMT-1g |

1-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ETHANONE |

1211521-17-3 | 95% | 1g |

$185.00 | 2023-12-26 |

1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one 関連文献

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

1211521-17-3 (1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1189426-16-1(Sulfadiazine-13C6)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1211521-17-3)1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one

清らかである:99%

はかる:5g

価格 ($):420.0